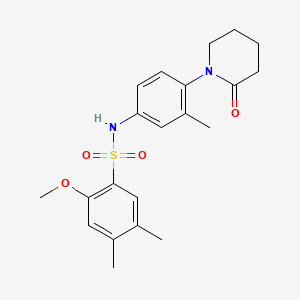

![molecular formula C18H19FN4O2S B2958382 N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714253-60-8](/img/structure/B2958382.png)

N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

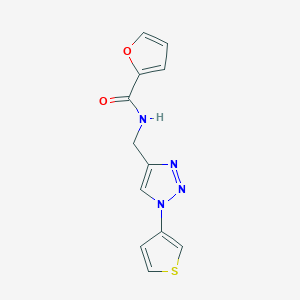

“N-[3-(Butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C18H19FN4O2S . It is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .

Synthesis Analysis

Quinoxaline derivatives can be formed by condensing ortho-diamines with 1,2-diketones . A study has shown that the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . Another study demonstrated the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones .Molecular Structure Analysis

The molecular structure of “N-[3-(Butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Quinoxalines have shown a broad range of bioactivities and are considered one of the privileged pharmacophoric scaffolds for drug design . They have been successfully employed as efficient fluorescent probes used in molecular electronics, analytical chemistry, and the design of photo-triggered medicines .Aplicaciones Científicas De Investigación

Multifunctional Drug Candidate for Neuropsychiatric and Neurological Disorders

A tetracyclic quinoxaline derivative, closely related to N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide, demonstrated potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, suggesting its potential as a multifunctional drug candidate for neuropsychiatric and neurological disorders. This compound, known as ITI-007, exhibits potent 5-HT(2A) antagonism, postsynaptic D2 antagonism, and serotonin transporter inhibition, showing promise as an orally bioavailable antipsychotic with good efficacy in vivo, currently under clinical development (Peng Li et al., 2014).

Tubulin Polymerization Inhibitors for Cancer Therapy

Compounds with a structure similar to N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide have been identified as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis, suggesting their potential as anticancer agents (P. S. Srikanth et al., 2016).

Activation of Apoptotic Pathways in Cancer Cells

Sulfonamide derivatives bearing a structural resemblance to N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide have shown to activate apoptotic pathways in cancer cells. These compounds have been found to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting their utility in cancer therapy through the activation of p38 and ERK phosphorylation (A. Cumaoğlu et al., 2015).

Anticancer and Radioprotective Agents

Novel quinolines synthesized from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide have demonstrated in vitro anticancer activity and in vivo radioprotective activity, highlighting the potential utility of these compounds as anticancer and radioprotective agents (M. Ghorab et al., 2008).

Direcciones Futuras

Future developments of multi-component reactions of quinoxaline derivatives are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

Propiedades

IUPAC Name |

N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c1-2-3-12-20-17-18(22-16-7-5-4-6-15(16)21-17)23-26(24,25)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZTSCTSYYDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)